molecular formula C26H40O2 B8125255 IONONE

IONONE

Cat. No.: B8125255
M. Wt: 384.6 g/mol
InChI Key: SNQUZWOWPZQUQF-ONYUMSKCSA-N
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Description

Ionone, specifically alpha-ionone and beta-ionone, are aromatic compounds that belong to the family of rose ketones. These compounds are derived from the degradation of carotenoids and are known for their distinctive violet scent. They are widely used in the fragrance and flavor industries due to their pleasant aroma. Alpha-ionone and beta-ionone are found in various essential oils, including rose oil, and are significant contributors to the aroma of roses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ionone can be synthesized from citral and acetone through an aldol condensation reaction followed by a rearrangement reaction. The process involves the nucleophilic addition of the carbanion of acetone to the carbonyl group of citral, catalyzed by a base such as calcium oxide . The resulting product, pseudothis compound, is then cyclized in an acidic environment to produce alpha-ionone and beta-ionone .

Industrial Production Methods

In industrial settings, the production of ionones typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of heterogeneous catalysts and controlled reaction environments ensures efficient production of alpha-ionone and beta-ionone .

Chemical Reactions Analysis

Types of Reactions

Alpha-ionone and beta-ionone undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding alcohols and acids.

    Reduction: Reduction reactions can convert ionones to their respective alcohols.

    Substitution: Ionones can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and acids are employed in substitution reactions.

Major Products

The major products formed from these reactions include ionone alcohols, this compound acids, and various substituted this compound derivatives .

Scientific Research Applications

Chemistry

In chemistry, ionones are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the production of more complex molecules.

Biology

Ionones have been studied for their biological activities, including their role as insect attractants and repellents. They are also involved in plant defense mechanisms and contribute to the aroma of various fruits and flowers .

Medicine

Beta-ionone has shown potential in medical research for its anticancer properties. It has been found to inhibit the growth of certain cancer cells and is being explored as a chemopreventive agent .

Industry

In the fragrance and flavor industries, ionones are used extensively to recreate the scent of violets and roses. They are also used in the formulation of perfumes, cosmetics, and food flavorings .

Mechanism of Action

The mechanism of action of ionones involves their interaction with olfactory receptors, particularly OR51E2. This interaction triggers a signaling cascade that leads to the perception of their characteristic scent. In biological systems, beta-ionone can regulate the activity of cell cycle proteins, pro-apoptotic and anti-apoptotic proteins, and inflammatory mediators, contributing to its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets alpha-ionone and beta-ionone apart from similar compounds is their specific scent profile and their significant contribution to the aroma of violets and roses. Their ability to be synthesized from readily available precursors like citral and acetone also makes them unique in terms of production and application .

Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one;(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H20O/c2*1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3;6-8,12H,5,9H2,1-4H3/b2*8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQUZWOWPZQUQF-ONYUMSKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C.CC1=CCCC(C1C=CC(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C.CC1=CCCC(C1/C=C/C(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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